molecular formula C14H18FN3 B11759909 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11759909
M. Wt: 247.31 g/mol
InChI Key: BGZZMZXMWMDGGS-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluoroethyl group via nucleophilic substitution. The phenylethylamine moiety is then attached through reductive amination or similar coupling reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often studied using advanced techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Phenylethylamine Derivatives: Compounds with variations in the phenylethylamine moiety.

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine apart is the specific combination of the fluoroethyl group and the pyrazole ring, which may confer unique chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored functionalities.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C14H18FN3/c15-8-11-18-10-7-14(17-18)12-16-9-6-13-4-2-1-3-5-13/h1-5,7,10,16H,6,8-9,11-12H2

InChI Key

BGZZMZXMWMDGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NN(C=C2)CCF

Origin of Product

United States

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